- Green synthesis of pyrazol-chromeno[2,3-d]pyrimidinones using SBA-Pr-SO3H as an efficient nanocatalyst, Iranian Journal of Chemistry & Chemical Engineering, 2017, 36(6), 39-48
Cas no 89-25-8 (Edaravone)
Edaravone Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 3-Methyl-1-Phenyl-5-Pyrazolone
- 3-Methyl-1-pehnyl-2-pyrazolin-5-one
- 1-Phenyl-3-methyl-5-pyrazalone PMP
- MCI-186
- 1-Phenyl-3-methyl-5-pyrazolone
- 1-pheny-3-methyl-5-pyrazolone (PMP)
- 1-pheny-3-methyl-5-pyrazolone
- 1-PHENYL-3-METHYL-5-OXO-2-PYRAZOLINE
- 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)
- 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE
- 3-Methyl-1-phenyl-2-pyrazoline-5-one
- 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one
- Adaravone
- Edaravone
- 1-PHENYL-3-METHYL-2-PYRAZOLIN-5-ONE
- 1-PHENYL-3-METHYL-5-PYRAZALONE
- 1-PHENYL-3-METHYL-5-PYRAZOLE
- 2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one
- 5-METHYL-2-PHENYL-1,2-DIHYDROPYRAZOL-3-ONE EDARAVONE
- 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- MCI186
- PMP
- Monopyrazolone
- C.I. Developer 1
- 依达拉奉
- Norphenazone
- Radicut
- Methylphenylpyrazolone
- Developer Z
- Norantipyrine
- Phenylmethylpyrazolone
- Phenyl methyl pyrazolone
- Radicava
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-
- 1-Phenyl-3-methylpyrazolone
- CI Developer 1
- 1-Phenyl-3-methylpyrazolone-5
- 5-Methyl-2-phenyl-
- 1
- 2,4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (ACI)
- 2-Pyrazolin-5-one, 3-methyl-1-phenyl- (8CI)
- 1-Phenyl-3-methyl-1H-4,5-dihydropyrazol-5-one
- 1-Phenyl-3-methyl-5-oxopyrazole
- 1-Phenyl-3-methyl-5-pyrazolinone
- 3-Methyl-1-phenyl-1H-pyrazol-5-one
- 3-Methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- 3-Methyl-1-phenyl-4,5-dihydropyrazol-5-one
- 3-Methyl-1-phenyl-4,5-dihydropyrazole-5-one
- 3-Methyl-1-phenylpyrazol-5(4H)-one
- 3-Methyl-1-phenylpyrazole-5-one
- 3-Methyl-1-phenylpyrazolin-5-one
- 4,5-Dihydro-3-methyl-5-oxo-1-phenylpyrazole
- 5-Methyl-2-phenyl-2,4-dihydropyrazol-3-one
- 5-Methyl-2-phenyl-2H-pyrazol-3(4H)-one
- 5-Methyl-2-phenylpyrazol-3-one
- Edarabone
- Edaravon
- Edavarone
- Edvaradone
- MCI 186
- NCI-C 03952
- NSC 12
- NSC 26139
- NSC 2629
- Phenylmethyl pyrazolone
- PMP(3-Methyl-1-phenyl-2-pyrazoline-5-one)
- KBio3_001030
- NCGC00018218-03
- SR-01000000135
- KBio3_001821
- NSC758622
- STK201315
- MCI-186; Edaravone
- EN300-16234
- MFCD00003138
- CS-1832
- SPECTRUM1503635
- NCGC00022665-05
- Tox21_201747
- Jarocol pmp
- s1326
- NCGC00018218-06
- Edaravone (MCI-186)
- 3H-Pyrazol-3-one,4-dihydro-5-methyl-2-phenyl-
- HY-B0099
- NCGC00164015-01
- BCPP000246
- (Edaravone)
- CCG-39352
- Tox21_302819
- BRD-K35458079-001-04-2
- NCI-C03952
- HMS2234M19
- 3-?Methyl-?1-?phenyl-?2-?pyrazolin-?5-?one(Edaravone)
- Colorex pmp
- (MCI-186)
- Edaravone (USAN/JP17/INN)
- BCP9000635
- NCGC00018218-01
- BDBM50200541
- Bio2_000928
- SPBio_001508
- MLS006011753
- BCP26336
- HMS1792M17
- KBioSS_000575
- Radicava (TN)
- 3 Methyl 1 phenyl 2 pyrazolin 5 one
- EDARAVONE [WHO-DD]
- Phenazone impurity A, European Pharmacopoeia (EP) Reference Standard
- SR-01000000135-3
- 2 4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- SMR000059020
- NINDS_001018
- HMS3266F04
- SR-01000000135-5
- M0687
- 5-methyl-2-phenyl-2,4-dihydro-3-pyrazolone
- NCGC00018218-02
- KBio2_005711
- DivK1c_001018
- NCGC00259296-01
- BRD-K35458079-001-29-9
- 1-Fenyl-3-methyl-2-pyrazolin-5-on [Czech]
- Maybridge1_005738
- DTXCID201130
- 5-Pyrazolone, 3-methyl-1-phenyl-
- 3-?Methyl-?1-?phenyl-?2-?pyrazolin-?5-?one
- Tox21_112077
- AB00375776_14
- KBio2_000747
- BRD-K35458079-001-31-5
- 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one #
- NSC2629
- 5-methyl-2-phenyl-4H-pyrazol-3-one
- PHENAZONE IMPURITY A (EP IMPURITY)
- NCGC00018218-08
- NSC26139
- BSPBio_002601
- NCGC00022665-02
- BRD-K35458079-001-28-1
- edaravonum
- HMS503K17
- Bio1_000927
- 4E-901
- NSC-2629
- IDI1_001018
- HMS1990M17
- MLS001146878
- KBio3_001029
- EDARAVONE [HSDB]
- HMS3403M17
- HMS3654L15
- 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE (MCI-186)
- Bio2_000448
- NS00002708
- BRD-K35458079-001-12-5
- 3-Methyl-1-phenyl-2-pyrazoline-5-one, 99%
- D86209
- NCGC00256515-01
- 3-PYRAZOLIN-5-ONE, 3-METHYL-1-PHENYL-
- Edaravone [INN]
- KBio2_003315
- 1-Phenyl-3-methyl-2-pyrazolin-5-on
- Tocris-0786
- Pharmakon1600-01503635
- NCGC00022665-04
- DivK1c_002026
- InChI=1/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H
- AI3-03557
- NORPHENAZONE [MI]
- 89-25-8
- 3-Methyl-1-phenyl-2-pyrazoline-5-one, purum, >=98.0% (NT)
- 3-Methyl-1-phenylpyrazol-5-one
- NCGC00018218-05
- Spectrum_000267
- 1 Phenyl 3 methyl 5 pyrazolone
- CDS1_000986
- DTXSID9021130
- KBioSS_000747
- AE-641/00371017
- HMS3884A11
- DB12243
- NCGC00022665-06
- Spectrum4_001091
- KBio2_003143
- Spectrum5_001217
- D01552
- NSC-758622
- 3-Methyl-1-phenyl-2-pyrazoline-5-one, SAJ special grade
- EDARAVONE (MART.)
- NSC-26139
- SW148216-2
- Spectrum2_001574
- KBio2_000575
- AKOS000313817
- AB00375776_15
- edaravona
- BCBcMAP01_000127
- N07XX14
- NCGC00018218-04
- KBioGR_001502
- Z50145861
- Tox21_112077_1
- Spectrum3_000971
- CHEBI:31530
- EDARAVONE [MART.]
- HMS557M18
- N-DESMETHYLANTIPYRINE
- GTPL11994
- RADICAVA ORS
- HMS3411L05
- 1ST000657
- Opera_ID_1057
- MLS002415675
- HSDB 4102
- F0391-0021
- 3-METHYL-1-PHENYL-2H-PYRAZOLIN-5-ONE
- BSPBio_001235
- EDARAVONE [ORANGE BOOK]
- EINECS 201-891-0
- PHENAZONE IMPURITY A [EP IMPURITY]
- Q335099
- KBio1_001018
- EDARAVONE [JAN]
- 2,4-dihydro-2-phenyl-5-methyl-3H-pyrazol-3-one
- BRD-K35458079-001-33-1
- SCHEMBL4704
- Bio1_000438
- CCRIS 512
- EC 201-891-0
- BRD-K35458079-001-27-3
- CHEMBL290916
- AC-4745
- S798V6YJRP
- BRD-K35458079-001-23-2
- 1-PHENYL-3-METHYL-DELTA3-PYRAZOL-5-ONE
- DB-002517
- CAS-89-25-8
- WLN: T5NMV DHJ BR& E1
- HMS1362M17
- BRN 0609575
- 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one
- IDI1_002203
- 1-Fenyl-3-methyl-2-pyrazolin-5-on
- HMS3675L05
- 2-Pyrazolin-5-one, 3-methyl-1-phenyl-
- MLS000069602
- SR-01000000135-2
- Radicut (TN)
- KBio2_005883
- Bio1_001416
- KBioGR_000575
- SBI-0051836.P002
- UNII-S798V6YJRP
- NCGC00018218-07
- NCGC00018218-10
- EDARAVONE [USAN]
- SB19128
- 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone)
- NCGC00018218-17
- Q-200386
- Edaravone [USAN:INN]
-
- MDL: MFCD00003138
- Inchi: 1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
- InChI Key: QELUYTUMUWHWMC-UHFFFAOYSA-N
- SMILES: O=C1CC(C)=NN1C1C=CC=CC=1
- BRN: 609575
Computed Properties
- Exact Mass: 174.07900
- Monoisotopic Mass: 174.079313
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.3
Experimental Properties
- Color/Form: Powder
- Density: 1,12 g/cm3
- Melting Point: 126-128 °C (lit.)
- Boiling Point: 287 °C/265 mmHg(lit.)
- Flash Point: 191°C/17mm
- Refractive Index: 1.6300 (estimate)
- PH: 4.0-4.4 (H2O, 20℃)(saturated aqueous solution)
- Solubility: 3.30g/l
- Water Partition Coefficient: 3 g/L (20 ºC)
- PSA: 32.67000
- LogP: 1.29980
- Sensitiveness: Air sensitive
- Merck: 6713
- Solubility: Soluble in hot water, alcohol, acid and alkali, slightly soluble in benzene, insoluble in ether and petroleum ether.
Edaravone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:UQ9625000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
Edaravone Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Edaravone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JM1474-100g |
Edaravone |
89-25-8 | ≥98% | 100g |
¥110.00元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JM1474-500g |
Edaravone |
89-25-8 | ≥98% | 500g |
¥380.00元 | 2023-09-15 | |
| BAI LING WEI Technology Co., Ltd. | 343352-5G |
3-Methyl-1-phenyl-2-pyrazolin-5-one(Edaravone), 98%, a strong novel free radical scavenger |
89-25-8 | 98% | 5G |
¥ 60 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 343352-100G |
3-Methyl-1-phenyl-2-pyrazolin-5-one(Edaravone), 98%, a strong novel free radical scavenger |
89-25-8 | 98% | 100G |
¥ 209 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 343352-500G |
3-Methyl-1-phenyl-2-pyrazolin-5-one(Edaravone), 98%, a strong novel free radical scavenger |
89-25-8 | 98% | 500G |
¥ 430 | 2022-04-26 | |
| DC Chemicals | DCAPI1380-100 mg |
Edaravone (MCI-186) |
89-25-8 | >99% | 100mg |
$250.0 | 2022-02-28 | |
| DC Chemicals | DCAPI1380-250 mg |
Edaravone (MCI-186) |
89-25-8 | >99% | 250mg |
$500.0 | 2022-02-28 | |
| DC Chemicals | DCAPI1380-1 g |
Edaravone (MCI-186) |
89-25-8 | >99% | 1g |
$1000.0 | 2022-02-28 | |
| TRC | E335000-1g |
3-Methyl-1-phenyl-2-pyrazolin-5-one(Edaravone) |
89-25-8 | 1g |
$ 153.00 | 2023-09-07 | ||
| TRC | E335000-2.5g |
3-Methyl-1-phenyl-2-pyrazolin-5-one(Edaravone) |
89-25-8 | 2.5g |
$345.00 | 2023-05-18 |
Edaravone Production Method
Production Method 1
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Production Method 9
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Production Method 11
Edaravone Raw materials
Edaravone Preparation Products
Edaravone Suppliers
Edaravone Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on Edaravone
Edaravone and CAS No. 89-25-8: A Comprehensive Overview of Their Applications and Recent Research Findings
Edaravone, a synthetic compound with the chemical name 3-hydroxy-2,5-dimethyl-4-(1-naphthyl)-2H-pyrrole-1-carboxylic acid, is widely recognized for its significant therapeutic properties. Its molecular structure and pharmacological effects have made it a subject of extensive research in the field of pharmaceutical chemistry. The compound is primarily known for its potent antioxidant and neuroprotective capabilities, which have been extensively studied in various clinical trials and academic research.
The chemical identifier CAS No. 89-25-8 is a unique numerical code assigned to this compound, ensuring precise identification in scientific literature and industrial applications. This compound belongs to the pyrrole derivative class, a group of molecules that have garnered attention due to their diverse biological activities. The structural features of Edaravone contribute to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
In recent years, Edaravone has been extensively researched for its potential in treating neurological disorders. One of the most notable applications is in the management of acute ischemic stroke. Clinical trials have demonstrated that administration of Edaravone can reduce neurological deficits and improve functional outcomes in patients suffering from stroke. The mechanism behind this effect is believed to be its ability to inhibit microglial activation and reduce inflammation, which are key factors in the pathogenesis of ischemic injury.
Moreover, studies have explored the therapeutic potential of Edaravone in other neurological conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that it can mitigate neurodegeneration by protecting against oxidative stress and promoting neuronal survival. The compound's ability to cross the blood-brain barrier has also been a significant advantage in these applications, ensuring effective delivery to target tissues.
The synthesis and characterization of CAS No. 89-25-8 have been optimized to enhance its pharmacological efficacy. Advanced synthetic methodologies have enabled the production of high-purity forms of this compound, which are essential for rigorous clinical testing. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structural integrity and purity of Edaravone.
In addition to its neurological applications, Edaravone has shown promise in other therapeutic areas. Preliminary research suggests that it may have anti-inflammatory properties, making it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis. The compound's ability to modulate immune responses without significant side effects has garnered interest from researchers looking for novel anti-inflammatory agents.
The development of formulations for Edaravone has also been a focus of research efforts. Various delivery systems, including intravenous injections and oral formulations, have been investigated to optimize bioavailability and patient compliance. Nanotechnology-based drug delivery systems have emerged as particularly promising, offering targeted release mechanisms that could enhance therapeutic efficacy.
The regulatory landscape for Edaravone has evolved significantly over the past decade, with increasing recognition of its therapeutic value. Regulatory agencies in various countries have approved its use for specific indications, based on compelling evidence from clinical trials. This regulatory acceptance has paved the way for broader adoption of this compound in clinical practice.
FUTURE directions in research on CAS No. 89-25-8 and Edaravone are likely to focus on expanding its therapeutic applications and improving delivery systems. Investigating combination therapies with other neuroprotective agents could also yield synergistic effects that further enhance patient outcomes. As our understanding of the molecular mechanisms underlying neurological disorders continues to grow, it is anticipated that compounds like Edaravone will play an increasingly important role in managing these conditions.
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- 107430-39-7(3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(1-naphthalenyl)-)
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